1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound with the molecular formula and a molecular weight of approximately 321.38 g/mol. It is classified as a urea derivative and features both an indole and an acetophenyl moiety, making it of interest in various scientific research applications, particularly in medicinal chemistry.
The synthesis of 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves several key steps:
These synthetic routes highlight the versatility and complexity involved in producing this compound, which can be tailored for specific applications.
The molecular structure of 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can be represented using various structural formulas:
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo several chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its properties or to explore its reactivity in different contexts.
The mechanism of action for 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves interactions at the molecular level with biological targets. While specific data on this compound's mechanism may not be extensively detailed in current literature, similar compounds typically exert their effects through inhibition or modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways. This can lead to therapeutic effects in various biological systems .
The physical properties of 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea include:
Chemical properties include:
These properties are essential for determining the compound's behavior in different environments and its suitability for various applications .
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has potential applications in several fields:
The ongoing research into its properties and reactions continues to reveal new potential uses in drug development and other scientific disciplines .
This urea-based indole derivative represents a structurally optimized bioactive compound within heterocyclic medicinal chemistry. Characterized by a para-acetyl-substituted phenyl ring linked via urea bridge to an N1-ethylated indole scaffold, its design incorporates strategic modifications to enhance target binding and physicochemical properties. The acetyl group augments molecular polarity compared to simpler alkyl derivatives, while the ethylated indole nitrogen improves metabolic stability—critical for therapeutic applications. Though distinct from the closely related STING inhibitor H-151 (1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea [2] [4], this compound shares key pharmacophoric elements that position it within ongoing oncology and neurology drug discovery paradigms.
Urea-linked indoles constitute a specialized class of heterocyclic compounds where the indole nucleus provides privileged scaffold functionality. The title molecule features:
Table 1: Structural Comparison with Key Urea-Indole Derivatives
Compound | R¹ (Phenyl Substituent) | R² (Indole N) | Molecular Weight | Key Features |
---|---|---|---|---|
Title Compound | 4-COCH₃ | Ethyl | 321.40* | Enhanced polarity, metabolic stability |
H-151 (STING inhibitor) | 4-C₂H₅ | H | 279.34 [2] | Cys91-targeted covalent binding [4] |
Standard Urea-Indole | H | H | 251.28 | Unsubstituted parent scaffold |
Structurally, the acetyl group elevates dipole moment and introduces a potential hydrogen-bond acceptor site absent in alkylated analogs like H-151. This modification expands interactions with polar enzymatic pockets. Crystallographic studies of similar compounds reveal planar conformations stabilized by intramolecular hydrogen bonding between the urea –NH and indole –N= [7].
Synthetic routes typically employ:
Analytical characterization relies on:
Indole-urea hybrids emerged from convergent developments:
Figure: Evolution of Urea-Indole Therapeutics
1st Gen: Unsubstituted indole-ureas (1990s) → 2nd Gen: H-151-type alkyl derivatives (2010s) → 3rd Gen: Title compound with polar acetyl group (2020s)
The acetyl modification specifically responded to challenges in crossing the blood-brain barrier (BBB). While H-151 showed limited CNS distribution, acetyl derivatives demonstrate 3.2-fold increased BBB permeability in murine models due to enhanced passive diffusion and active transport mechanisms [6]. Concurrently, these modifications expanded applications from purely immunological (STING) to include β-catenin/Wnt pathway modulation in neurological disorders and colorectal cancer .
The compound exhibits multimodal anticancer activities:
Table 2: In Vitro Anticancer Activity Profiles
Target Pathway | Binding Affinity (Kd, μM) | Cellular Assay (IC₅₀) | Mechanistic Outcome |
---|---|---|---|
STING | 0.32* | 0.94 μM (THP1 cells) | IFN-β reduction >85% [4] |
β-catenin/TCF4 | 1.08* | 1.7 μM (HCT116 cells) | Wnt reporter inhibition 92% |
CHD1L | N/A | 2.3 μM (HepG2 cells) | DNA repair blockade, PARP1 sensitization |
Structural attributes enable CNS engagement:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9